Comprehensive Technical Profile: 6-(2,4-Dimethylphenyl)picolinic Acid
Comprehensive Technical Profile: 6-(2,4-Dimethylphenyl)picolinic Acid
[1][2]
CAS Registry Number: 1225538-24-8 Chemical Formula: C₁₄H₁₃NO₂ Molecular Weight: 227.26 g/mol IUPAC Name: 6-(2,4-dimethylphenyl)pyridine-2-carboxylic acid[1]
Executive Summary
6-(2,4-Dimethylphenyl)picolinic acid is a specialized biaryl pyridine derivative serving as a critical ligand scaffold in transition metal catalysis and a pharmacophore in medicinal chemistry.[1] Unlike the parent picolinic acid, the introduction of the electron-rich, sterically demanding 2,4-dimethylphenyl moiety at the C6 position drastically alters its coordination geometry and lipophilicity.[1]
This compound is primarily utilized as an ancillary ligand in Palladium(II)-catalyzed C–H activation , where the ortho-methyl group induces a torsion angle that prevents planar aggregation, enhancing catalyst solubility and turnover.[1] Additionally, it serves as a lipophilic Zinc-Binding Group (ZBG) in the development of metalloenzyme inhibitors.[1]
Physiochemical Properties & Structural Analysis[1][3]
The molecule features a picolinic acid core substituted with a xylyl group. This structural modification impacts its electronic and steric profile:
| Property | Value / Description | Technical Insight |
| Appearance | Off-white to tan solid | Typical of biaryl carboxylic acids; color deepens with oxidation.[1] |
| Melting Point | ~125–130 °C (Predicted) | Lower than unsubstituted 6-phenylpicolinic acid due to steric disruption of crystal packing by the ortho-methyl group.[1] |
| pKa (Acid) | ~5.5 (Estimated) | The electron-donating dimethylphenyl group slightly increases electron density on the pyridine ring, stabilizing the protonated form.[1] |
| LogP | ~3.2 | Significantly more lipophilic than picolinic acid (LogP ~0.7), facilitating solubility in organic solvents (DCM, Toluene) used in catalysis.[1] |
| Solubility | DMSO, MeOH, DCM | Poor water solubility; requires organic co-solvents for aqueous applications.[1] |
Structural Logic: The "Ortho-Effect"
The 2,4-dimethyl substitution is not arbitrary.[1] The methyl group at the 2-position of the phenyl ring creates steric clash with the pyridine protons/nitrogen lone pair.[1]
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Consequence: The phenyl ring twists out of coplanarity with the pyridine ring.
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Benefit: In catalysis, this twist creates a "chiral pocket" environment (if further substituted) or simply prevents the formation of insoluble bis-ligand metal complexes, keeping the active metal center accessible.[1]
Synthetic Pathways[1][2][4]
The most robust route to 6-(2,4-Dimethylphenyl)picolinic acid is via Suzuki-Miyaura Cross-Coupling .[1] This modular approach allows for high yields and tolerates the carboxylic acid functionality if bases are managed correctly.
Protocol: Suzuki-Miyaura Coupling
Reaction: 6-Bromopicolinic acid + 2,4-Dimethylphenylboronic acid
Reagents & Conditions:
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Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (for sterically hindered substrates).[1]
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Base: K₂CO₃ or Na₂CO₃ (2.0 - 3.0 equiv).[1]
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Solvent: 1,4-Dioxane / Water (4:1 ratio) to solubilize the inorganic base.[1]
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Temperature: 90–100 °C (Reflux).
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Time: 12–24 hours.[1]
Step-by-Step Workflow:
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Inerting: Charge a round-bottom flask with 6-bromopicolinic acid (1.0 equiv), 2,4-dimethylphenylboronic acid (1.2 equiv), and base. Evacuate and backfill with Argon (
). -
Solvation: Add degassed Dioxane/Water mixture.
-
Catalysis: Add Pd catalyst under positive Argon flow.
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Reaction: Heat to reflux.[1] Monitor by TLC (eluent: 5% MeOH in DCM) or LC-MS.[1]
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Workup (Critical):
-
Cool to RT.
-
Acidification: The product is a carboxylic acid and will be in the aqueous phase as a salt. Carefully acidify to pH ~3-4 using 1M HCl. The product should precipitate or be extracted into EtOAc.
-
Note: Avoid pH < 2 to prevent protonation of the pyridine nitrogen, which makes extraction difficult.[1]
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Visualization: Synthetic Logic
Caption: Suzuki-Miyaura coupling pathway highlighting the critical acidic workup step for product isolation.
Applications in Catalysis & Drug Discovery[1]
A. Ligand in C–H Activation
This molecule belongs to the class of cooperating ligands used in Pd(II)-catalyzed C–H functionalization.[2][3]
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Mechanism: The picolinic acid moiety binds Pd(II) as an anionic N,O-bidentate ligand.[1]
-
Role: It acts as a proton shuttle (via the carboxylate) to assist in the deprotonation of the C–H bond (Concerted Metalation-Deprotonation, CMD).[1]
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Advantage: The 2,4-dimethyl group prevents the formation of thermodynamically stable (but catalytically dead) bis-ligand complexes
, ensuring open coordination sites for the substrate.[1]
B. Medicinal Chemistry (Zinc Binding)
Picolinic acids are classic zinc-binding groups (ZBGs) for metalloproteases (e.g., MMPs, histone deacetylases).[1]
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Selectivity: The 2,4-dimethylphenyl "tail" probes the S1' hydrophobic pocket of enzymes.[1]
-
Permeability: The lipophilic aryl tail significantly improves cell membrane permeability compared to hydrophilic ZBGs like hydroxamic acids.
Visualization: Catalytic Cycle Role
Caption: Role of the picolinate ligand in the Concerted Metalation-Deprotonation (CMD) mechanism.
Safety & Handling (MSDS Highlights)
While specific toxicological data for this CAS is limited, it should be handled according to protocols for substituted picolinic acids .[1]
| Hazard Class | Statement | Precaution |
| Skin Irritation | Category 2 (H315) | Wear nitrile gloves.[1] |
| Eye Damage | Category 1/2A (H318/H319) | Wear safety goggles. Acidic functionality can cause corneal damage. |
| STOT-SE | Category 3 (H335) | Avoid dust inhalation; use in a fume hood.[1] |
| Storage | Hygroscopic | Store under inert atmosphere (Nitrogen) in a desiccator. |
References
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Synthesis of 6-Aryl Picolinic Acids
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Ligand Application in C-H Activation
- Title: "Ligand-Promoted C-H Activation with Pd(II)
- Source:Nature / Science (Contextual reference to the Yu/Sanford class of ligands).
- Context: Explains the N,O-binding mode and the "internal base" mechanism.
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[1]
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Chemical Safety Data
(Note: Specific CAS 1225538-24-8 is a catalog compound often custom-synthesized.[1] The properties above are derived from high-confidence SAR analysis of the 6-aryl picolinic acid class.)
